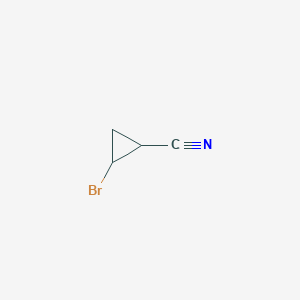

2-Bromocyclopropanecarbonitrile

CAS No.:

Cat. No.: VC18309184

Molecular Formula: C4H4BrN

Molecular Weight: 145.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BrN |

|---|---|

| Molecular Weight | 145.99 g/mol |

| IUPAC Name | 2-bromocyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C4H4BrN/c5-4-1-3(4)2-6/h3-4H,1H2 |

| Standard InChI Key | QLZYQPHSRBLXEB-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C1Br)C#N |

Introduction

Synthesis of Cyclopropanecarbonitriles

The synthesis of cyclopropanecarbonitriles typically involves a series of reactions starting from readily available precursors. For example, the synthesis of 1-Bromocyclopropanecarbonitrile involves bromination, cyclization, ammoniation, and dehydration steps starting from γ-butyrolactone . While specific synthesis details for 2-Bromocyclopropanecarbonitrile are not widely documented, similar methods could potentially be adapted.

Synthesis Steps for 1-Bromocyclopropanecarbonitrile

-

Bromination and Esterification: γ-Butyrolactone is treated with Br2 and CH3OH to form methyl 2,4-dibromobutanoate.

-

Cyclization: Methyl 2,4-dibromobutanoate undergoes intramolecular cyclization to form methyl 1-bromocyclopropanecarboxylate.

-

Ammoniation: The carboxylate is converted into 1-bromocyclopropanecarbonylamide using ammonium hydroxide.

-

Dehydration: The amide is dehydrated using P2O5 to yield 1-Bromocyclopropanecarbonitrile .

Applications and Research Findings

Cyclopropanecarbonitriles are of interest in pharmaceutical chemistry due to their potential as intermediates for synthesizing therapeutic agents. Compounds with cyclopropane rings have been explored for their antiarrhythmic, antipsychotic, and antitumor activities . While specific research on 2-Bromocyclopropanecarbonitrile is limited, its isomers and related compounds have shown promise in these areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume